Bcl-2 Binding Affinity: Direct Comparison with a Structurally Related Analog
N-(4-bromophenyl)-2-morpholinoacetamide demonstrates measurable binding affinity to the Bcl-2 protein, a key apoptosis regulator, with a Ki of 760 nM [1]. In contrast, a structurally distinct but functionally relevant Bcl-2 ligand (BDBM50397477) exhibits a Ki of 65.8 nM, establishing a >10-fold difference in binding potency [2]. This comparison is cross-study comparable, performed under distinct experimental contexts but targeting the same human Bcl-2 protein.
| Evidence Dimension | Binding Affinity (Ki) to Bcl-2 |
|---|---|
| Target Compound Data | Ki = 760 nM |
| Comparator Or Baseline | BDBM50397477 (structurally distinct Bcl-2 ligand) Ki = 65.8 nM |
| Quantified Difference | 11.5-fold higher affinity for comparator |
| Conditions | Target Compound: Competitive fluorescence polarization assay; Comparator: Binding affinity assay (N-terminal 6xHis-tagged human Bcl-2 expressed in E. coli) [1][2]. |
Why This Matters
Quantifies the target engagement potency of CAS 89473-80-3 relative to a more potent binder, enabling researchers to select the appropriate tool compound for dose-response studies and structure-activity relationship (SAR) investigations.
- [1] BindingDB. BDBM50362153 (CHEMBL1940678). N-(4-bromophenyl)-2-morpholinoacetamide. Affinity Data: Ki = 760 nM for Apoptosis regulator Bcl-2 (Human). Assay: Competitive fluorescence polarization assay. View Source
- [2] BindingDB. BDBM50397477 (CHEMBL2171005). Structurally distinct Bcl-2 ligand. Affinity Data: Ki = 65.8 nM for human Bcl-2. Assay: Binding affinity to N-terminal 6xHis-tagged human Bcl-2 expressed in E. coli after 2 hrs by fluorescence polarization assay. View Source
